molecular formula C24H13NO2 B14212363 4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid CAS No. 823227-77-6

4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid

Katalognummer: B14212363
CAS-Nummer: 823227-77-6
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: NDSKRHXGPPQTQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid is an organic compound with a complex structure that includes multiple aromatic rings and ethynyl linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid typically involves a series of cross-coupling reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid involves its interaction with various molecular targets. The compound’s structure allows it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid is unique due to the presence of both cyanophenyl and ethynyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

823227-77-6

Molekularformel

C24H13NO2

Molekulargewicht

347.4 g/mol

IUPAC-Name

4-[2-[2-[2-(2-cyanophenyl)ethynyl]phenyl]ethynyl]benzoic acid

InChI

InChI=1S/C24H13NO2/c25-17-23-8-4-3-7-21(23)16-15-20-6-2-1-5-19(20)12-9-18-10-13-22(14-11-18)24(26)27/h1-8,10-11,13-14H,(H,26,27)

InChI-Schlüssel

NDSKRHXGPPQTQR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)C(=O)O)C#CC3=CC=CC=C3C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.